molecular formula C10H16N2O2 B1482695 6-(2,2-Dimethylpropyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097957-52-1

6-(2,2-Dimethylpropyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1482695
CAS No.: 2097957-52-1
M. Wt: 196.25 g/mol
InChI Key: FIQNEHNVDWWZAH-UHFFFAOYSA-N
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Description

6-(2,2-Dimethylpropyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound with a complex structure that includes a pyrimidine ring, a methyl group, and a 2,2-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,2-Dimethylpropyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method is the cyclization of a suitable precursor, such as a β-keto ester, with urea or guanidine under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of derivatives with different substituents on the pyrimidine ring.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 6-(2,2-Dimethylpropyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 6-(2,2-Dimethylpropyl)-2,4-diaminopyrimidine

  • 3-Methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

  • 2,2-Dimethylpropyl-3-methylpyrimidin-4(1H)-one

Uniqueness: 6-(2,2-Dimethylpropyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for research and industrial use.

Properties

IUPAC Name

6-(2,2-dimethylpropyl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)6-7-5-8(13)12(4)9(14)11-7/h5H,6H2,1-4H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQNEHNVDWWZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=CC(=O)N(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,2-Dimethylpropyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-(2,2-Dimethylpropyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
6-(2,2-Dimethylpropyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
6-(2,2-Dimethylpropyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
6-(2,2-Dimethylpropyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
6-(2,2-Dimethylpropyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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